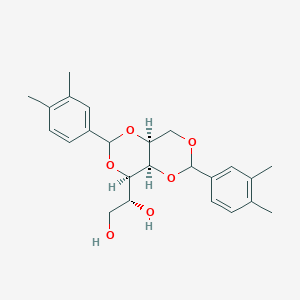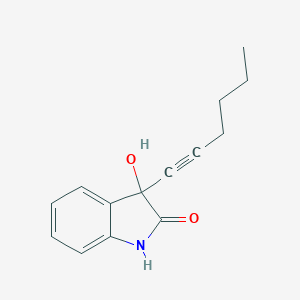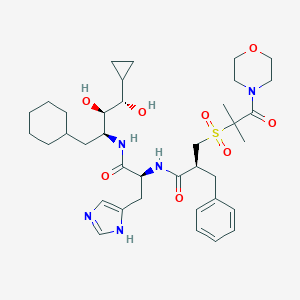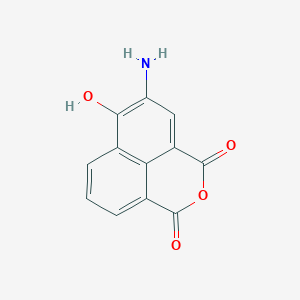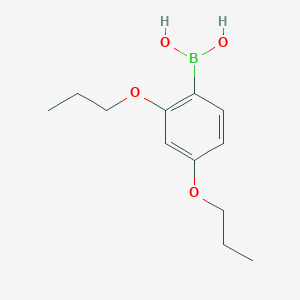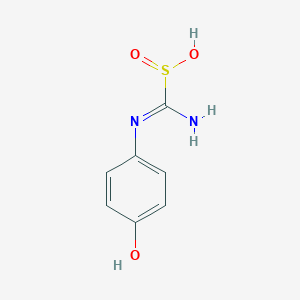
(4-Hydroxyanilino)(imino)methanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyanilino)(imino)methanesulfinic acid, also known as sulfo-N-hydroxysuccinimide (sulfo-NHS), is a common reagent used in bioconjugation reactions. It is widely used in the synthesis of protein conjugates, antibody-drug conjugates, and other bioconjugates. Sulfo-NHS is a water-soluble, stable, and highly reactive compound that can be used to modify a wide range of biomolecules.
Mechanism Of Action
The mechanism of action of sulfo-NHS involves the formation of a stable amide bond between the NHS ester and a primary amine group on the biomolecule. This reaction is highly specific and can be used to selectively modify a single amino acid residue within a protein.
Biochemical And Physiological Effects
Sulfo-NHS is a non-toxic compound that does not have any significant biochemical or physiological effects on the body. It is rapidly cleared from the body and does not accumulate in tissues.
Advantages And Limitations For Lab Experiments
The advantages of using sulfo-NHS in lab experiments include its high reactivity, water solubility, and stability. However, sulfo-NHS can be sensitive to pH and temperature, which can affect its reactivity. Additionally, the reaction between sulfo-NHS and biomolecules can be affected by the presence of other functional groups, which can limit its specificity.
Future Directions
1. Development of new bioconjugation strategies using sulfo-NHS.
2. Optimization of sulfo-NHS conjugation reactions for improved specificity and yield.
3. Investigation of the effects of sulfo-NHS conjugation on protein structure and function.
4. Development of new applications for sulfo-NHS in diagnostics and therapeutics.
5. Investigation of the in vivo stability and pharmacokinetics of sulfo-NHS conjugates.
Synthesis Methods
Sulfo-NHS can be synthesized by reacting N-hydroxysuccinimide (NHS) with sodium bisulfite. The reaction is typically carried out in water at room temperature, and the resulting product is purified by precipitation or chromatography.
Scientific Research Applications
Sulfo-NHS is widely used in scientific research for the conjugation of biomolecules. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are a type of targeted cancer therapy. Sulfo-NHS can also be used to modify proteins, enzymes, and peptides for use in various applications, including diagnostics and therapeutics.
properties
CAS RN |
146886-04-6 |
|---|---|
Product Name |
(4-Hydroxyanilino)(imino)methanesulfinic acid |
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
amino-(4-hydroxyphenyl)iminomethanesulfinic acid |
InChI |
InChI=1S/C7H8N2O3S/c8-7(13(11)12)9-5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9)(H,11,12) |
InChI Key |
NQLSEHQHFJZFBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
